ADD1 Human Pre-designed siRNA Set A

Description

Properties

IUPAC Name |

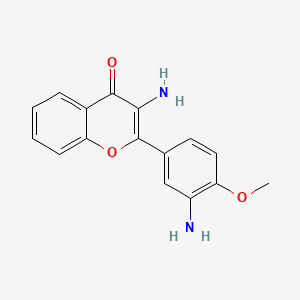

3-amino-2-(3-amino-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-13-7-6-9(8-11(13)17)16-14(18)15(19)10-4-2-3-5-12(10)21-16/h2-8H,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRUZXHIEFFBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172069 | |

| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187585-11-1 | |

| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187585111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 187585-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Alpha-Adducin 1 (ADD1) in the Pathogenesis of Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Essential hypertension is a complex, multifactorial disease with a significant genetic component. The alpha-adducin 1 gene (ADD1) has emerged as a key candidate in the genetic predisposition to salt-sensitive hypertension. This technical guide provides an in-depth analysis of the ADD1 gene pathway, focusing on its molecular mechanisms, the impact of common genetic variants, and the experimental methodologies used to investigate its role in hypertension. We present a synthesis of current research, including quantitative data from genetic association and functional studies, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of hypertension genetics, cardiovascular disease, and drug development.

Introduction to Alpha-Adducin 1 (ADD1)

Adducin is a cytoskeletal protein that exists as a heterodimer of an alpha subunit and either a beta or gamma subunit, encoded by the ADD1, ADD2, and ADD3 genes, respectively.[1] Alpha-adducin, the protein product of the ADD1 gene, is ubiquitously expressed and plays a crucial role in regulating the structure and function of the actin-spectrin network, which underlies the plasma membrane of most cells.[1][2] This protein is involved in various cellular processes, including cell-to-cell contact, signal transduction, and membrane ion transport.[3]

The ADD1 gene has been a focal point of hypertension research due to its influence on renal sodium handling. A significant body of evidence, from animal models to human association studies, points to the role of ADD1 variants in modulating renal tubular sodium reabsorption, a key determinant of blood pressure.[1][4]

The Molecular Pathway of ADD1 in Hypertension

The primary mechanism by which alpha-adducin influences blood pressure is through its regulation of the Na+/K+-ATPase pump in the basolateral membrane of renal tubular cells.[4] This regulation is intricately linked to its role in modulating the actin cytoskeleton.

Interaction with the Na+/K+-ATPase Pump

Alpha-adducin directly interacts with and stimulates the activity of the Na+/K+-ATPase.[5][6] This interaction is believed to accelerate the conformational change of the pump, thereby increasing its transport rate.[6] The Gly460Trp polymorphism (rs4961) in the ADD1 gene, which results in a glycine (B1666218) to tryptophan substitution at position 460, has been shown to enhance this stimulatory effect. The mutant Trp460 variant of alpha-adducin exhibits a higher affinity for the Na+/K+-ATPase compared to the wild-type Gly460 variant.[6] This leads to a more pronounced increase in pump activity, resulting in greater sodium reabsorption from the renal tubules back into the bloodstream.[4][7]

Regulation of the Actin Cytoskeleton and Na+/K+-ATPase Trafficking

Alpha-adducin is a key regulator of actin filament assembly and stability.[8] It promotes the binding of spectrin (B1175318) to actin, forming a stable network that influences the localization and activity of membrane proteins.[9][10] The Gly460Trp variant has been shown to alter the dynamics of the actin cytoskeleton.[8] Furthermore, studies have revealed that this variant impairs the endocytosis of Na+/K+-ATPase units from the plasma membrane.[11][12] This reduced internalization of the pump leads to a higher density of active Na+/K+-ATPase molecules on the cell surface, further contributing to increased sodium reabsorption.[12]

Upstream Regulation of ADD1

The function of alpha-adducin is regulated by various signaling molecules, including Protein Kinase C (PKC) and aldosterone. Phosphorylation of alpha-adducin by PKC can inhibit its activity, affecting its interaction with the actin-spectrin network.[2] Aldosterone, a key hormone in blood pressure regulation, can influence the expression of genes involved in sodium transport, and while a direct regulatory effect on ADD1 expression is still under investigation, the pathways are interconnected.[13][14]

Signaling Pathway Diagram

Quantitative Data on ADD1 Variants and Hypertension

Genetic association studies have provided valuable quantitative data on the risk of hypertension associated with ADD1 polymorphisms, particularly rs4961 (Gly460Trp). The frequency of the risk allele (T-allele, corresponding to Trp460) and its association with hypertension vary across different populations.

Table 1: Allele Frequencies of ADD1 Gly460Trp (rs4961) in Different Populations

| Population | Trp (T) Allele Frequency in Controls | Trp (T) Allele Frequency in Hypertensives | Reference |

| East Asians | 55.38% | 56.67% | [7][15] |

| Caucasians | 21.30% | 20.51% | [7][15] |

| African Americans | 17% | - | [11] |

| Koreans | 59.4% | 61.1% | [13] |

| Ukrainians | 7% | 13% | [16] |

Table 2: Association of ADD1 Gly460Trp (rs4961) with Hypertension Risk (Odds Ratios)

| Population | Genetic Model | Odds Ratio (95% CI) | p-value | Reference |

| Asians | Allelic (T vs. G) | 0.859 (0.756–0.964) | 0.01 | [4] |

| Asians | Recessive (TT vs. GT+GG) | 1.196 (1.009–1.418) | 0.039 | [4] |

| Asians | Dominant (TT+GT vs. GG) | 0.826 (0.693–0.985) | 0.033 | [4] |

| Overall Population | Allelic (Trp vs. Gly) | 1.02 (0.94–1.10) | 0.69 | [7][15] |

| Ukrainian (BMI ≥25 kg/m ²) | Dominant (GT+TT vs. GG) | 4.408 (1.859–10.454) | 0.001 | [17] |

Note: Some studies show conflicting results, and the association can be influenced by factors such as ethnicity and body mass index.

Experimental Protocols

Investigating the role of the ADD1 gene pathway in hypertension involves a range of molecular and physiological techniques. Below are detailed methodologies for key experiments.

Genotyping of ADD1 Gly460Trp (rs4961) by PCR-RFLP

This method is commonly used to identify the single nucleotide polymorphism at the ADD1 locus.

1. DNA Extraction:

-

Extract genomic DNA from whole blood samples using a standard DNA extraction kit, following the manufacturer's protocol.

2. Polymerase Chain Reaction (PCR):

-

Amplify the DNA fragment containing the rs4961 polymorphism using specific primers.

-

Forward Primer: 5′-GGGCTACAGAACTGGCTACC-3′[18]

-

Reverse Primer: 5′-GCCTCCGAAGCCCCAGCTACCCA-3′[18]

-

PCR Conditions:

-

Initial denaturation: 94°C for 5 minutes.

-

30 cycles of:

-

Denaturation: 94°C for 1 minute.

-

Annealing: 62°C for 1 minute.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 5 minutes.[18]

-

3. Restriction Fragment Length Polymorphism (RFLP) Analysis:

-

Digest the PCR product with a restriction enzyme that recognizes the polymorphic site (e.g., Sau96I).[11] The G allele creates a restriction site, while the T allele abolishes it.

-

Separate the digested fragments by gel electrophoresis on an agarose (B213101) gel.

-

Expected Fragment Sizes:

-

GG genotype: Two smaller fragments.

-

TT genotype: One larger, undigested fragment.

-

GT genotype: Three fragments (two smaller and one larger).

-

4. Visualization:

-

Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the bands under UV light to determine the genotype.

Measurement of Na+/K+-ATPase Activity in Renal Tubules

This assay quantifies the enzymatic activity of the Na+/K+-ATPase pump.

1. Isolation of Renal Tubules:

-

Perfuse the kidney with a collagenase solution to digest the extracellular matrix.[8]

-

Manually dissect individual proximal renal tubules under a stereomicroscope.[19]

2. Sample Preparation:

-

Expose the isolated tubules to a hypotonic solution followed by freeze-thawing to permeabilize the cells and expose the enzyme.[8][19]

3. Enzymatic Reaction:

-

Incubate the tubules in an assay medium containing [γ-³²P]ATP.[8]

-

The reaction is performed in two sets of tubes: one to measure total ATPase activity and another containing ouabain, a specific inhibitor of Na+/K+-ATPase, to measure ouabain-insensitive ATPase activity.[1]

4. Measurement of Phosphate (B84403) Release:

-

Stop the reaction by adding perchloric acid.[20]

-

Quantify the amount of radioactive inorganic phosphate (³²Pi) released from the hydrolysis of [γ-³²P]ATP using liquid scintillation counting.[19]

5. Calculation of Na+/K+-ATPase Activity:

-

Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

-

Express the activity as a function of tubule length (e.g., pmol ATP hydrolyzed/mm tubule/hour).[8]

Assessment of Renal Sodium Reabsorption using Lithium Clearance

The lithium clearance technique provides an indirect measure of proximal and distal tubular sodium and water reabsorption.[3][21]

1. Lithium Administration:

-

Administer a single oral dose of lithium carbonate (e.g., 300 mg) to the subject the night before the study.[2]

2. Urine and Blood Sample Collection:

-

Collect timed urine samples (e.g., over a 24-hour period) and a blood sample.

3. Measurement of Lithium, Sodium, and Creatinine (B1669602):

-

Measure the concentrations of lithium, sodium, and creatinine in both plasma and urine samples using standard laboratory methods.

4. Calculation of Clearances:

-

Glomerular Filtration Rate (GFR): Calculated using creatinine clearance.

-

Lithium Clearance (CLi): (Urine Lithium Concentration × Urine Flow Rate) / Plasma Lithium Concentration.

-

Sodium Clearance (CNa): (Urine Sodium Concentration × Urine Flow Rate) / Plasma Sodium Concentration.

5. Estimation of Tubular Reabsorption:

-

Fractional Excretion of Lithium (FELi): CLi / GFR. This is used as an inverse marker of proximal tubular sodium reabsorption.[2][22]

-

Fractional Excretion of Sodium (FENa): CNa / GFR.

-

A lower FELi suggests increased reabsorption of sodium in the proximal tubules.

Experimental and Analytical Workflow

A typical genetic association study investigating the role of ADD1 in hypertension follows a structured workflow from participant recruitment to data analysis and interpretation.

Genetic Association Study Workflow Diagram

References

- 1. A Review of the Epidemiological Evidence for Adducin Family Gene Polymorphisms and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Adducin from Functional to Pathological Mechanisms: Future Direction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetics of Human Primary Hypertension: Focus on Hormonal Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adducin and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. The Association between Gly460Trp-Polymorphism of Alpha-Adducin 1 Gene (ADD1) and Arterial Hypertension Development in Ukrainian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide association study meta-analysis of blood pressure traits and hypertension in sub-Saharan African populations: an AWI-Gen study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Modulation of spectrin-actin assembly by erythrocyte adducin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Spectrinome: The Interactome of a Scaffold Protein Creating Nuclear and Cytoplasmic Connectivity and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypertension-linked mutation in the adducin alpha-subunit leads to higher AP2-mu2 phosphorylation and impaired Na+,K+-ATPase trafficking in response to GPCR signals and intracellular sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. geneticsmr.org [geneticsmr.org]

- 13. Aldosterone regulation of gene transcription leading to control of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gene expression profiles in aldosterone-producing adenomas and adjacent adrenal glands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genetic screening for monogenic hypertension in hypertensive individuals in a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioinformatics Analysis of Actin Molecules: Why Quantity Does Not Translate Into Quality? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. mdpi.com [mdpi.com]

- 19. Hypertension-linked decrease in the expression of brain gamma-adducin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Basis for Actin Polymerization Kinetics Modulated by Solution Crowding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The actin-binding protein α-adducin is required for maintaining axon diameter - PMC [pmc.ncbi.nlm.nih.gov]

- 22. arxiv.org [arxiv.org]

Investigating ADD1/SREBF1 Protein Interactions in Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Adipocyte Determination and Differentiation-dependent Factor 1 (ADD1), also known as Sterol Regulatory Element-Binding Transcription Factor 1 (SREBF1), and its critical role in the regulation of lipid metabolism. This document details the protein's interactions, the signaling pathways that govern its activity, and the experimental protocols to investigate these processes.

Introduction to ADD1/SREBF1

ADD1/SREBF1 is a key transcription factor that belongs to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-Zip) family.[1][2] It plays a central role in lipid homeostasis by controlling the transcription of genes involved in fatty acid and cholesterol biosynthesis.[3] Synthesized as an inactive precursor bound to the endoplasmic reticulum (ER) membrane, ADD1/SREBF1 requires proteolytic cleavage to release its active N-terminal domain, which then translocates to the nucleus to activate target gene expression.[1][4] Dysregulation of ADD1/SREBF1 activity is implicated in various metabolic disorders, including fatty liver disease, insulin (B600854) resistance, and obesity, making it a crucial target for therapeutic intervention.[5][6]

ADD1/SREBF1 Signaling Pathways

The activity of ADD1/SREBF1 is tightly regulated by a complex network of signaling pathways, primarily initiated by insulin and cellular sterol levels.

Insulin-Mediated Activation of ADD1/SREBF1

Insulin is a potent activator of ADD1/SREBF1, promoting lipogenesis.[7][8] The signaling cascade involves the activation of the PI3K-Akt-mTORC1 pathway.[7][9] This pathway enhances both the transcription of the SREBF1 gene and the proteolytic processing of the SREBF1 protein.[7][10]

Caption: Insulin signaling pathway leading to the activation of ADD1/SREBF1.

Nuclear Translocation of ADD1/SREBF1

The active N-terminal fragment of SREBF1 (nSREBF1) translocates to the nucleus to regulate gene expression. This process is mediated by importin-β, which directly binds to the helix-loop-helix leucine zipper (HLH-Zip) domain of SREBF1.[11][12] The interaction is regulated by the Ran-GTP/GDP cycle.[12]

Caption: Nuclear import mechanism of the active nSREBF1 fragment.

ADD1/SREBF1 Protein Interactions

ADD1/SREBF1 interacts with a variety of proteins that modulate its activity, stability, and DNA binding. These interactions are crucial for the fine-tuning of lipid metabolism.

Known Interacting Proteins

The following table summarizes key interacting partners of ADD1/SREBF1 identified through various experimental approaches. Quantitative data, where available, is included.

| Interacting Protein | Function of Interaction | Experimental Evidence | Quantitative Data (if available) |

| SCAP | SREBF1 chaperone, mediates ER-to-Golgi transport. | Co-immunoprecipitation, Yeast Two-Hybrid | - |

| INSIG-1/2 | Retains SREBF1-SCAP complex in the ER in response to high sterol levels. | Co-immunoprecipitation | - |

| Importin-β | Mediates nuclear import of the active nSREBF1. | In vitro binding assays, X-ray crystallography | - |

| TP63 | Cooperates with SREBF1 to regulate gene expression in squamous cell carcinoma. | ChIP-seq, Co-immunoprecipitation | - |

| KLF5 | Forms a feedback co-regulatory loop with SREBF1 and TP63. | ChIP-seq, Luciferase assays | - |

| HNF-4α | Directly interacts and interferes with PGC-1 recruitment, suppressing gluconeogenic genes. | Co-immunoprecipitation | - |

| CBP/p300 | Transcriptional co-activator, enhances SREBF1 transcriptional activity. | In vitro binding assays | - |

| SIRT1 | Deacetylates SREBF1, leading to its ubiquitination and degradation. | In vitro deacetylation assays | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate ADD1/SREBF1 protein interactions.

Co-immunoprecipitation (Co-IP) of Endogenous ADD1/SREBF1

This protocol describes the immunoprecipitation of endogenous ADD1/SREBF1 from liver cell lysates to identify interacting proteins.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

PBS (phosphate-buffered saline), ice-cold

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors)

-

Anti-SREBF1 antibody (for immunoprecipitation)

-

Normal rabbit/mouse IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash Buffer (Lysis buffer with 0.1% NP-40)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture HepG2 cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-SREBF1 antibody to the pre-cleared lysate. As a negative control, add normal IgG to a separate aliquot of the lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Place the tubes on a magnetic rack to collect the beads.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add Elution Buffer to the beads and boil at 95-100°C for 5-10 minutes to release the protein complexes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.

-

Caption: Workflow for Co-immunoprecipitation of ADD1/SREBF1.

Yeast Two-Hybrid (Y2H) Screening

This protocol outlines a general strategy for identifying proteins that interact with ADD1/SREBF1 using a yeast two-hybrid system.[4][5][13][14]

Principle:

The Y2H system is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[5] The protein of interest (bait, e.g., nSREBF1) is fused to the BD, and a library of potential interacting proteins (prey) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes, allowing for selection and identification of the interacting prey.[5][13]

Materials:

-

Yeast strains (e.g., AH109, Y2HGold)

-

Bait plasmid (e.g., pGBKT7) containing the nSREBF1 coding sequence

-

Prey library plasmid (e.g., pGADT7) containing a cDNA or ORF library

-

Yeast transformation reagents

-

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

-

X-α-Gal for blue/white screening

Procedure:

-

Bait Plasmid Construction and Validation:

-

Clone the coding sequence for the nuclear form of ADD1/SREBF1 into the bait plasmid in-frame with the DNA-binding domain.

-

Transform the bait plasmid into a suitable yeast strain.

-

Confirm that the bait protein is expressed and does not auto-activate the reporter genes on its own.

-

-

Library Screening:

-

Transform the prey library into a yeast strain of the opposite mating type.

-

Mate the bait-containing strain with the prey library strain.

-

Plate the diploid yeast on selective media lacking tryptophan and leucine (to select for cells containing both plasmids).

-

-

Selection of Positive Interactions:

-

Replica-plate the colonies onto highly selective media (e.g., SD/-Trp/-Leu/-His/-Ade) and/or media containing X-α-Gal.

-

Colonies that grow on the high-stringency media and/or turn blue are considered positive interactors.

-

-

Identification of Prey Plasmids:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the insert in the prey plasmid to identify the interacting protein.

-

-

Validation:

-

Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

-

Validate the interaction using an independent method, such as Co-IP.

-

Caption: Workflow for Yeast Two-Hybrid screening with ADD1/SREBF1 as bait.

Conclusion

ADD1/SREBF1 is a master regulator of lipid metabolism, and its intricate network of protein interactions provides multiple points for therapeutic intervention. The experimental approaches detailed in this guide offer a robust framework for researchers to further elucidate the molecular mechanisms governing ADD1/SREBF1 function and to identify novel targets for the treatment of metabolic diseases. A thorough understanding of these interactions and pathways is paramount for the development of next-generation therapies targeting dyslipidemia and related disorders.

References

- 1. Automated workflow composition in mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SREBP-1 interacts with hepatocyte nuclear factor-4 alpha and interferes with PGC-1 recruitment to suppress hepatic gluconeogenic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SREBF1 sterol regulatory element binding transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo protein half-life analysis identifies the SREBF1-SLC27a5 axis governs antioxidant response in preclinical alcoholic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]

- 11. karger.com [karger.com]

- 12. Nuclear import of sterol regulatory element-binding protein-2, a basic helix-loop-helix-leucine zipper (bHLH-Zip)-containing transcription factor, occurs through the direct interaction of importin beta with HLH-Zip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. singerinstruments.com [singerinstruments.com]

- 14. Two-hybrid screening - Wikipedia [en.wikipedia.org]

ADD1 gene expression patterns in human tissues

An In-depth Technical Guide to ADD1 Gene Expression Patterns in Human Tissues

Introduction

Adducin 1 (ADD1), encoded by the ADD1 gene, is a ubiquitously expressed cytoskeletal protein that plays a crucial role in the assembly and stabilization of the spectrin-actin network.[1][2][3] This network is fundamental to maintaining cell structure, membrane integrity, and regulating cell-cell junctions.[2] ADD1 exists as the alpha subunit of a heterodimeric protein, typically pairing with a beta or gamma subunit.[4][5][6] The function of adducin is regulated by various signaling pathways, including phosphorylation by protein kinases A (PKA) and C (PKC), and is dependent on calcium/calmodulin.[3][5][6]

Functionally, ADD1 is involved in a wide array of cellular processes. In erythrocytes, it is vital for membrane stability. In the nervous system, it helps regulate synaptic plasticity and memory formation.[7] Furthermore, specific genetic variants of ADD1, notably the Gly460Trp polymorphism, have been linked to altered renal sodium transport, leading to salt-sensitive hypertension and increased cardiovascular risk.[2][8][9] In adipose tissue, ADD1 also functions as a determination and differentiation factor (ADD1/SREBP1c), promoting adipogenesis and improving insulin (B600854) responsiveness.[2]

This guide provides a comprehensive overview of ADD1 gene expression across various human tissues, details the experimental methodologies used for its quantification and localization, and illustrates the key signaling pathways that govern its function.

Data Presentation: ADD1 Expression Levels

The ADD1 gene exhibits widespread expression across human tissues at both the mRNA and protein levels, indicating its fundamental role in cellular architecture and function.[1][4][10] While it is ubiquitously distributed, expression levels can vary between tissues.

mRNA Expression Data

Analysis based on data from resources including the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) indicates that ADD1 mRNA is detected in virtually all analyzed tissues, demonstrating low tissue specificity.[4][11][12]

| Tissue Category | Specific Tissues | Relative mRNA Expression Level |

| Nervous System | Cerebellum, Frontal Lobe, Tibial Nerve, Sural Nerve, Putamen | High |

| Reproductive | Uterus, Ovary, Testis | High |

| Digestive System | Colon, Stomach, Liver, Pancreas, Intestine | Medium to High |

| Cardiovascular | Heart, Artery | Medium |

| Respiratory | Lung | Medium |

| Endocrine | Adrenal Gland, Thyroid Gland | Medium |

| Hematopoietic | Spleen, Lymph Node, Bone Marrow | Medium |

| Renal/Urological | Kidney, Urinary Bladder | Medium |

| Musculoskeletal | Skeletal Muscle | Medium |

| Integumentary | Skin | Medium |

Table 1: Summary of ADD1 mRNA expression in human tissues. Expression levels are qualitative summaries derived from multiple databases.[4][5]

Protein Expression Data

Protein expression data, primarily generated through immunohistochemistry, confirms the ubiquitous nature of ADD1.[11] The protein is generally localized to the cytoplasm and plasma membrane, consistent with its role in the membrane cytoskeleton.[11][12]

| Tissue | Protein Expression Level | Cellular Localization |

| Lymphoid Tissues (Tonsil, Lymph Node) | High | Cytoplasmic, Membranous |

| Gastrointestinal Tract (Stomach, Colon) | Medium to High | Cytoplasmic, Membranous |

| Kidney | Medium | Cytoplasmic, Membranous in tubules |

| Brain | Medium | Cytoplasmic in glial cells and neurons |

| Liver | Medium | Cytoplasmic in hepatocytes |

| Lung | Medium | Cytoplasmic in pneumocytes |

| Skin | Medium | Cytoplasmic, Membranous in epidermal cells |

| Testis | Medium | Cytoplasmic in seminiferous duct cells |

| Urinary Bladder | Medium | Cytoplasmic in urothelial cells |

Table 2: Summary of ADD1 protein expression and localization in human tissues. Data is compiled from the Human Protein Atlas.[11][13]

Experimental Protocols & Workflows

The quantification and localization of ADD1 expression rely on standard molecular biology techniques. The following sections detail the methodologies for Real-Time Quantitative PCR (RT-qPCR), Western Blotting, and Immunohistochemistry (IHC).

RT-qPCR for ADD1 mRNA Quantification

RT-qPCR is a sensitive method used to measure the abundance of specific mRNA transcripts in a sample.[10][14]

-

RNA Extraction: Total RNA is isolated from fresh or frozen tissue samples using a TRIzol-based method or a commercial RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR: The qPCR reaction is prepared using the synthesized cDNA, ADD1-specific primers, a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, and DNA polymerase. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

-

Data Analysis: The amplification of the target and control genes is monitored in real-time. The cycle threshold (Ct) values are used to determine the relative expression of ADD1 mRNA using the ΔΔCt method.

Western Blot for ADD1 Protein Detection

Western blotting allows for the detection and semi-quantitative analysis of the ADD1 protein in tissue lysates.

-

Protein Extraction: Tissue samples are homogenized in a cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[15][16]

-

Protein Quantification: The total protein concentration in the lysate is determined using a colorimetric assay such as the Bradford or BCA assay.[17]

-

SDS-PAGE: A standardized amount of protein from each sample is denatured, loaded onto a polyacrylamide gel, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

-

Immunoblotting:

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[15]

-

Primary Antibody: The membrane is incubated with a primary antibody specific to ADD1, typically overnight at 4°C.[16][18]

-

Secondary Antibody: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The HRP substrate is added to the membrane, producing a chemiluminescent signal that is captured by an imaging system. The intensity of the band corresponding to ADD1 (approximately 81 kDa) reflects its relative abundance.[4][15]

References

- 1. uniprot.org [uniprot.org]

- 2. Gene - ADD1 [maayanlab.cloud]

- 3. A Review on Adducin from Functional to Pathological Mechanisms: Future Direction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. ADD1 - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. A role for α‐adducin (ADD‐1) in nematode and human memory | The EMBO Journal [link.springer.com]

- 8. ADD1 adducin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Frontiers | ADD1 Single Nucleotide Polymorphisms Are Associated With Essential Hypertension Among Han and Mongolian Population in Inner Mongolia Area [frontiersin.org]

- 10. Expression analysis of the human adducin gene family and evidence of ADD2 beta4 multiple splicing variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tissue expression of ADD1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 12. ADD1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 13. Tissue expression of ADD1 - Staining in lymph node - The Human Protein Atlas [v23.proteinatlas.org]

- 14. Development of FQ-PCR method to determine the level of ADD1 expression in fatty and lean pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. addgene.org [addgene.org]

- 16. origene.com [origene.com]

- 17. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

The Dynamic Subcellular Landscape of Alpha-Adducin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the cellular localization of alpha-adducin (ADD1), a crucial cytoskeletal protein involved in regulating cell structure and signal transduction. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced distribution of alpha-adducin, the molecular mechanisms governing its localization, and detailed methodologies for its study.

Executive Summary

Alpha-adducin is a ubiquitously expressed phosphoprotein that plays a pivotal role in the assembly of the spectrin-actin network, thereby maintaining plasma membrane integrity and regulating cell adhesion and motility.[1] Its function is intricately linked to its subcellular localization, which is dynamically regulated by various signaling pathways. While traditionally viewed as a plasma membrane-associated protein, emerging evidence reveals a more complex distribution, including a significant nuclear presence and regulated nucleocytoplasmic shuttling. Understanding the precise localization of alpha-adducin under different physiological and pathological conditions is critical for elucidating its function and for the development of novel therapeutic strategies targeting adducin-related pathways.

Cellular Localization of Alpha-Adducin

Alpha-adducin exhibits a dynamic and context-dependent subcellular distribution, localizing to various cellular compartments where it performs distinct functions.

Plasma Membrane and Cytoskeleton

The canonical localization of alpha-adducin is at the plasma membrane, where it is a key component of the spectrin-actin cytoskeleton.[1] It is found concentrated at several specialized membrane domains:

-

Spectrin-Actin Junctions: Alpha-adducin is integral to the formation and stability of the spectrin-actin network that underlies the plasma membrane, contributing to cell shape and mechanical stability.[1][2]

-

Adherens Junctions: In epithelial cells, alpha-adducin colocalizes with E-cadherin and β-catenin at cell-cell junctions, playing a role in the assembly and remodeling of these adhesive structures.[3][4] In confluent epithelial cells, it is predominantly localized at these junctions.[5]

-

Focal Adhesions: Alpha-adducin is also found at focal adhesions, structures that mediate cell-matrix interactions.[4]

-

Membrane Ruffles and Leading Edge of Migrating Cells: In motile cells, phosphorylated alpha-adducin accumulates in membrane ruffles and at the leading edge, indicating a role in cell migration.[6]

Nucleus

A growing body of evidence has established the presence and functional importance of alpha-adducin within the nucleus.

-

Nuclear Matrix and Speckles: Alpha-adducin has been identified in the nuclear body and nucleoplasm.[4][7]

-

Mitotic Spindle: During mitosis, alpha-adducin associates with the mitotic spindle, suggesting a role in cell division.[5]

Cytoplasm

In the cytoplasm, alpha-adducin can exist in a soluble pool.[8] Under certain conditions, such as when PKC phosphorylation sites are mutated, it can exhibit a punctate distribution in the cytoplasm.[9][10]

Data Presentation: Subcellular Distribution of Alpha-Adducin

The following tables summarize the observed localization of alpha-adducin under various conditions. While much of the available data is qualitative, quantitative insights are included where available.

| Cellular Compartment | Cell Type | Condition | Observation | Quantitative Data | Citation(s) |

| Plasma Membrane | |||||

| Cell-Cell Junctions | Epithelial Cells | Confluent Culture | Concentrated at junctions | Predominant localization | [5] |

| Endothelial Cells | Control | Marked localization along cell-cell borders | Qualitative | [11] | |

| MDCK Cells | Wild-Type | Concentrated at cell-cell contact sites | Qualitative | [9][10] | |

| Cytoplasm | MDCK Cells | Mutant (S716A/S726A) | Punctate cytoplasmic distribution | Qualitative | [9][10] |

| Nucleus | |||||

| Nucleus | Epithelial Cells | Sparse Culture | Mainly localized in the nucleus | Predominant localization | [5] |

| Nucleus | NIH3T3 Fibroblasts | Transient Expression | Detected in nucleus and cytoplasm | ~30% of cells show equal nuclear/cytoplasmic distribution | [3] |

| Nucleus | Various | Leptomycin B Treatment | Nuclear sequestration | ~40% nuclear sequestration for ADD2/3 (α-adducin not specified) | [3] |

| Cytoskeleton | |||||

| Cytoskeletal Fraction | Platelets | STA₂ Stimulation | Redistribution to cytoskeleton | Qualitative | [12] |

| Triton-Soluble Fraction | Platelets | STA₂ Stimulation | Increased presence | Qualitative | [12] |

Factors Influencing Alpha-Adducin Localization

The subcellular distribution of alpha-adducin is tightly regulated by post-translational modifications, primarily phosphorylation, and by its interaction with signaling molecules like calcium-calmodulin.

-

Phosphorylation by Protein Kinase C (PKC): Phosphorylation of alpha-adducin at Ser726 by PKC inhibits its ability to recruit spectrin (B1175318) to actin and promotes its dissociation from the membrane skeleton.[2] Phorbol esters, which activate PKC, stimulate alpha-adducin phosphorylation.[8] Mutation of PKC phosphorylation sites leads to a loss of membrane localization and a punctate cytoplasmic pattern.[9][10]

-

Phosphorylation by Protein Kinase A (PKA): PKA also phosphorylates alpha-adducin at Ser726, which can inhibit its function.[2]

-

Phosphorylation by Rho-kinase (ROCK): Rho-kinase phosphorylates alpha-adducin at Thr445 and Thr480, which enhances its binding to F-actin and promotes its accumulation in membrane ruffles.[6][13] Inhibition of Rho-kinase prevents the agonist-induced association of alpha-adducin with the cytoskeleton.[12]

-

Calcium/Calmodulin: Alpha-adducin binds to calmodulin in a calcium-dependent manner, which can regulate its interaction with the actin cytoskeleton.

-

Cell-Cell Adhesion Status: The localization of alpha-adducin is dramatically influenced by the state of cell-cell contacts. In sparsely cultured epithelial cells, it is primarily nuclear, while in confluent cultures, it relocates to cell-cell junctions.[5] Disruption of these junctions induces nuclear translocation.[5]

-

Nucleocytoplasmic Shuttling Signals: Alpha-adducin contains a bipartite nuclear localization signal (NLS) in its C-terminal tail domain and a nuclear export signal (NES) in its neck region, allowing it to shuttle between the cytoplasm and the nucleus.[5] Phosphorylation at Ser716, adjacent to the NLS, may antagonize NLS function.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows for studying alpha-adducin localization.

Caption: Signaling pathways regulating alpha-adducin phosphorylation and localization.

Caption: Experimental workflow for immunofluorescence analysis of alpha-adducin.

Caption: Workflow for subcellular fractionation and Western blot analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Immunofluorescence Staining for Alpha-Adducin

This protocol is adapted for cultured cells grown on coverslips.

-

Cell Culture and Preparation:

-

Culture cells on sterile glass coverslips in a petri dish until the desired confluency is reached.

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

-

Fixation:

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against alpha-adducin in the blocking buffer to the recommended concentration.

-

Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute a fluorophore-conjugated secondary antibody that recognizes the host species of the primary antibody in the blocking buffer.

-

Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining and Mounting:

-

Wash the cells three times with PBST for 5 minutes each, protected from light.

-

Incubate with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the slides using a confocal microscope.

-

Quantitative analysis of protein localization can be performed using software such as ImageJ to measure fluorescence intensity in different cellular compartments.

-

Subcellular Fractionation

This protocol allows for the separation of cytoplasmic, membrane, and nuclear fractions.

-

Cell Harvesting:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Centrifuge at 500 x g for 5 minutes to obtain a cell pellet.

-

-

Cytoplasmic Extraction:

-

Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer containing protease inhibitors.

-

Incubate on ice for 15 minutes.

-

Lyse the cells by passing the suspension through a narrow-gauge needle or using a Dounce homogenizer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

-

Nuclear Extraction:

-

The pellet from the previous step contains the nuclei. Wash this pellet with the cytoplasmic extraction buffer.

-

Resuspend the nuclear pellet in a nuclear extraction buffer containing a high salt concentration and protease inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.

-

-

Membrane Fractionation (from cytoplasmic fraction):

-

Take the cytoplasmic fraction from step 2 and centrifuge at 100,000 x g for 1 hour at 4°C.

-

The resulting pellet is the membrane fraction, and the supernatant is the cytosolic fraction.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Analyze the distribution of alpha-adducin in each fraction by Western blotting using an anti-alpha-adducin antibody. Use marker proteins for each fraction (e.g., GAPDH for cytoplasm, Histone H3 for nucleus, Na+/K+ ATPase for plasma membrane) to assess the purity of the fractions.

-

In Vitro Kinase Assay for Alpha-Adducin Phosphorylation

This protocol is to determine if a specific kinase can directly phosphorylate alpha-adducin.

-

Reagents:

-

Purified recombinant alpha-adducin protein.

-

Active recombinant kinase (e.g., PKC, PKA, or Rho-kinase).

-

Kinase buffer (specific to the kinase being used).

-

ATP (including [γ-³²P]ATP for radioactive detection or "cold" ATP for detection with phospho-specific antibodies).

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the purified alpha-adducin, the active kinase, and the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

For radioactive detection: Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the phosphorylated alpha-adducin.

-

For antibody-based detection: Transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody that recognizes the phosphorylated site of interest on alpha-adducin.

-

Conclusion

The cellular localization of alpha-adducin is a highly regulated and dynamic process that is fundamental to its diverse cellular functions. Its traditional role at the plasma membrane in maintaining cytoskeletal architecture is complemented by its nuclear functions, including potential roles in cell cycle progression. The phosphorylation state of alpha-adducin, controlled by key signaling kinases, and its interaction with calcium/calmodulin are critical determinants of its subcellular distribution. A thorough understanding of these regulatory mechanisms and the ability to accurately assess the localization of alpha-adducin are essential for advancing our knowledge of its role in health and disease and for the development of targeted therapeutics. This guide provides a foundational resource for researchers to explore the multifaceted nature of alpha-adducin localization.

References

- 1. Step-by-step quantitative analysis of focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adducin in tumorigenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adducin family proteins possess different nuclear export potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adducins Regulate Remodeling of Apical Junctions in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Adducin translocates to the nucleus upon loss of cell-cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of Adducin by Rho-Kinase Plays a Crucial Role in Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative methods for analysis of integrin binding and focal adhesion formation on biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adducin Is an In Vivo Substrate for Protein Kinase C: Phosphorylation in the MARCKS-related Domain Inhibits Activity in Promoting Spectrin–Actin Complexes and Occurs in Many Cells, Including Dendritic Spines of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adducin is an in vivo substrate for protein kinase C: phosphorylation in the MARCKS-related domain inhibits activity in promoting spectrin-actin complexes and occurs in many cells, including dendritic spines of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rho-kinase induces association of adducin with the cytoskeleton in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review on Adducin from Functional to Pathological Mechanisms: Future Direction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gene Ontology and Molecular Function of ADD1

Authored for: Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

Adducin 1 (ADD1), the alpha subunit of the adducin protein family, is a critical multifunctional protein primarily recognized for its role in regulating the cytoskeleton. Encoded by the ADD1 gene, this protein is integral to the assembly and stabilization of the spectrin-actin network, a structure vital for maintaining cell membrane integrity and plasticity. Beyond its structural responsibilities, ADD1 is a dynamic participant in cellular signaling, a substrate for key protein kinases, and a modulator of ion transport. Notably, polymorphisms in the ADD1 gene, such as the G460W variant, are clinically significant, having been associated with salt-sensitive hypertension, cardiovascular disease, and altered drug responses.[1][2][3][4] In certain cellular contexts, such as in adipose tissue, ADD1 also functions as a transcription factor (ADD1/SREBP1c), playing a direct role in adipogenesis and metabolic regulation.[5] This guide provides a comprehensive overview of the gene ontology, molecular functions, and regulatory pathways of ADD1, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a vital resource for advanced research and therapeutic development.

Gene Ontology of ADD1

Gene Ontology (GO) provides a standardized framework to describe the functions of genes and proteins across all organisms. The annotations for ADD1 reveal its involvement in a wide array of molecular activities, biological processes, and cellular locations.

Molecular Function (GO:MF)

The molecular functions of ADD1 are centered on its ability to bind to key structural proteins and signaling molecules. These interactions are fundamental to its role as a regulator of the cytoskeleton and a participant in signal transduction.

| GO Term | Description | Evidence Source(s) |

| Actin Binding | Interacts directly with actin filaments, a core component of the cytoskeleton.[6][7][8] | UniProt, GeneCards, NCBI |

| Calmodulin Binding | Binds to calmodulin, a calcium-binding messenger protein, in a calcium-dependent manner, which modulates its activity.[7][9][10][11] | GeneCards, Abcam, QIAGEN, UniProt |

| Spectrin (B1175318) Binding | Interacts with spectrin, facilitating the cross-linking of actin and spectrin to form the membrane skeleton.[7][10][11] | QIAGEN, Wikipedia |

| Protein Heterodimerization | Forms heterodimers with other adducin subunits (beta or gamma) to create a functional protein complex.[6][7][9][11] | GeneCards, QIAGEN, UniProt |

| Protein Homodimerization | Can form homodimers with other alpha-adducin subunits.[7][10][11][12] | QIAGEN, Wikipedia, BioGRID |

| RNA Binding | Capable of binding to RNA molecules, suggesting a role in post-transcriptional regulation.[7][9][10][11] | GeneCards, QIAGEN, Wikipedia |

| Cadherin Binding | Interacts with cadherins, which are crucial for cell-cell adhesion.[7][10][11] | QIAGEN, Wikipedia |

| Transcription Factor Binding | Binds to transcription factors, indicating a potential role in the regulation of gene expression.[7][8][12] | Wikipedia, NCBI, BioGRID |

Biological Process (GO:BP)

ADD1 participates in several fundamental biological processes, ranging from the structural organization of the cell to complex physiological responses.

| GO Term | Description | Evidence Source(s) |

| Actin Cytoskeleton Org. | Plays a role in the assembly, organization, and maintenance of the actin cytoskeleton.[7][10][11] | QIAGEN, Wikipedia |

| Barbed-End Actin Capping | Binds to the fast-growing "barbed" end of actin filaments, thereby regulating their elongation and dynamics.[6][7][10][11] | QIAGEN, UniProt, Wikipedia |

| Actin Filament Bundle Assembly | Promotes the formation of actin filament bundles.[6][7][10][11] | QIAGEN, UniProt, Wikipedia |

| Cellular Response to Ca2+ | Its function is modulated by intracellular calcium ion concentrations, primarily through its interaction with calmodulin.[6][7][10][11] | QIAGEN, UniProt, Wikipedia |

| Renal Sodium Handling | Involved in the regulation of sodium reabsorption in the kidneys, a key process in blood pressure homeostasis.[4][5][13] | WikiGenes, Ma'ayan Lab, AJP-Physiology |

| Adipogenesis | As ADD1/SREBP1c, it acts as a transcription factor that promotes the differentiation of preadipocytes into mature fat cells.[5] | Ma'ayan Lab |

| Memory Consolidation | Studies in model organisms and humans suggest a role for ADD1 in the molecular mechanisms underlying short- and long-term memory.[14] | The EMBO Journal |

Cellular Component (GO:CC)

ADD1 is localized to specific subcellular compartments where it executes its functions. Its presence at the cell periphery is consistent with its role in linking the plasma membrane to the underlying cytoskeleton.

| GO Term | Description | Evidence Source(s) |

| Cytoskeleton | Found within the cytoskeletal network of the cell.[6][7] | Abcam, UniProt, Wikipedia |

| Plasma Membrane | Associated with the inner leaflet of the plasma membrane as a peripheral membrane protein.[6][7][15] | Abcam, HPA, UniProt, Wikipedia |

| Adherens Junction | Localized to adherens junctions, which are critical for cell-cell adhesion.[6][10] | QIAGEN, UniProt |

| Focal Adhesion | Found at focal adhesions, the sites where cells attach to the extracellular matrix.[6][7][10][12] | QIAGEN, UniProt, Wikipedia, BioGRID |

| Nucleus / Nucleoplasm | Detected within the nucleus, suggesting non-cytoskeletal roles, possibly in gene regulation.[6][7][10][15][16][17] | QIAGEN, HPA, UniProt, Wikipedia, ResearchGate |

| Postsynaptic Density | Present in the postsynaptic density of neurons, implicating it in synaptic function and plasticity.[6][7][10] | QIAGEN, UniProt, Wikipedia |

Core Molecular Functions and Signaling Pathways

ADD1's function is dynamically regulated by phosphorylation and interactions with signaling molecules, allowing it to integrate various cellular signals to control cytoskeletal structure and ion transport.

Regulation of the Spectrin-Actin Cytoskeleton

The primary and most well-characterized function of adducin is to promote the assembly of the spectrin-actin network.[9] It achieves this by binding to both spectrin and actin, effectively recruiting spectrin to the ends of actin filaments. This action is crucial for the structural integrity and elasticity of the cell membrane, particularly in erythrocytes. The protein's activity is regulated by phosphorylation. Protein Kinase A (PKA) and Protein Kinase C (PKC) can phosphorylate the C-terminal tail region of ADD1, which reduces its affinity for actin and spectrin, leading to a more dynamic cytoskeleton.[4][7][11]

Role in Renal Sodium Transport and Hypertension

Polymorphisms in the ADD1 gene are strongly linked to salt-sensitive hypertension.[4][13] The G460W variant (rs4961), in particular, has been shown to alter renal sodium handling.[4][5] The mutated form of ADD1 impairs the endocytosis of the Na+/K+-ATPase pump in renal tubular cells.[5] This leads to an increased number of active pumps on the cell surface, enhanced sodium reabsorption from the filtrate back into the blood, and consequently, an increase in blood pressure.[5][18] This mechanism highlights ADD1 as a key mediator between genetic predisposition and the pathophysiology of hypertension.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Frontiers | ADD1 Single Nucleotide Polymorphisms Are Associated With Essential Hypertension Among Han and Mongolian Population in Inner Mongolia Area [frontiersin.org]

- 3. Alpha Adducin (ADD1) Gene Polymorphism and New Onset of Diabetes Under the Influence of Selective Antihypertensive Therapy in Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Gene - ADD1 [maayanlab.cloud]

- 6. uniprot.org [uniprot.org]

- 7. ADD1 - Wikipedia [en.wikipedia.org]

- 8. ADD1 adducin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. ADD1 (RP11-520M5.1) Result Summary | BioGRID [thebiogrid.org]

- 13. WikiGenes - ADD1 - adducin 1 (alpha) [wikigenes.org]

- 14. A role for α‐adducin (ADD‐1) in nematode and human memory | The EMBO Journal [link.springer.com]

- 15. ADD1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 16. researchgate.net [researchgate.net]

- 17. Subcellular - ADD1 - The Human Protein Atlas [proteinatlas.org]

- 18. ADD1 adducin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Phenotypic Effects of ADD1 (SREBP-1c) Gene Knockout in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipocyte Determination and Differentiation-dependent factor 1 (ADD1), also known as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), is a critical transcription factor that governs the expression of genes involved in lipid and glucose metabolism. As a key regulator of lipogenesis, its functional knockout in murine models provides invaluable insights into metabolic homeostasis and the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. This technical guide provides a comprehensive overview of the phenotypic consequences of ADD1/SREBP-1c gene knockout in mice, with a focus on quantitative metabolic data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to ADD1/SREBP-1c

ADD1/SREBP-1c is a member of the basic helix-loop-helix leucine (B10760876) zipper family of transcription factors.[1] It is highly expressed in lipogenic tissues, primarily the liver and adipose tissue.[2] The transcription of the Srebf1 gene, which encodes SREBP-1c, is potently induced by insulin, making it a crucial mediator of insulin's effects on gene expression related to fatty acid and triglyceride synthesis.[3] Overexpression of a constitutively active form of SREBP-1c in the liver of transgenic mice leads to a dramatic increase in the expression of lipogenic genes, resulting in massive hepatic triglyceride accumulation (steatosis).[4][5] Conversely, the genetic deletion of ADD1/SREBP-1c is expected to impair lipogenesis, and studies on knockout models have been instrumental in elucidating its precise physiological roles. However, it is important to note that complete germline knockout of the Srebf1 gene often results in embryonic or early postnatal lethality, making the study of adult global knockout mice challenging.[2] Much of the available data comes from liver-specific knockout models or studies employing dominant-negative forms of the protein.

Phenotypic Consequences of ADD1/SREBP-1c Knockout

The genetic ablation of ADD1/SREBP-1c in mice leads to a range of metabolic phenotypes, primarily characterized by a blunted capacity for hepatic de novo lipogenesis.

Metabolic Parameters

The knockout of ADD1/SREBP-1c significantly alters lipid homeostasis, particularly in the liver. While comprehensive baseline data for global knockout mice is limited due to viability issues, studies on liver-specific knockout models and under specific metabolic challenges provide key quantitative insights.

| Parameter | Genotype | Condition | Observation | Fold Change vs. Wild-Type | Reference |

| Body Weight | SREBP-1c KO | Caloric Restriction | Abolished CR-induced longevity | - | [6] |

| Liver-specific SREBP-1c Tg | Normal Chow | Increased body weight | ~1.2 | [5] | |

| Fat Mass | Liver-specific SREBP-1c Tg | Normal Chow | Increased total and visceral fat mass | >2.0 (total), >3.0 (visceral) | [5] |

| Liver Triglycerides | SREBP-1c KO in ob/ob mice | Obese, Insulin Resistant | Reduced hepatic triglycerides | ~0.5 | [7] |

| Liver-specific SREBP-1c Tg | Normal Chow | Increased hepatic fatty acids | ~1.5 | [5] | |

| Serum Triglycerides | Liver-specific SREBP-1c Tg | Normal Chow | Increased serum triglycerides | ~2.0 | [5] |

| Serum Free Fatty Acids | Liver-specific SREBP-1c Tg | Normal Chow | Increased serum free fatty acids | ~2.0 | [5] |

| Blood Glucose | Liver-ChREBP KO | Chow Diet | Impaired glucose tolerance | - | [8] |

| Insulin Levels | Liver-specific SREBP-1c Tg | Normal Chow | Increased insulin levels | ~3.0 | [5] |

Gene Expression Profile

The primary molecular consequence of ADD1/SREBP-1c knockout is the reduced expression of its target genes, which are central to fatty acid synthesis.

| Gene | Tissue | Genotype | Condition | Observation | Fold Change vs. Wild-Type | Reference |

| Fatty Acid Synthase (FAS) | White Adipose Tissue | SREBP-1c KO | Caloric Restriction | Abolished CR-induced upregulation | - | [6] |

| Acetyl-CoA Carboxylase (ACC) | White Adipose Tissue | SREBP-1c KO | Caloric Restriction | Abolished CR-induced upregulation | - | [6] |

| Stearoyl-CoA Desaturase-1 (SCD1) | Liver | Liver-ChREBP KO | Chow Diet | No significant change | - | [8] |

| Glucokinase (GCK) | Liver | SREBP-1 silenced | Diabetic (db/db) | No significant change | - | [9] |

| Pyruvate Kinase, Liver (PKLR) | Liver | SREBP-1 silenced | Diabetic (db/db) | Reduced expression | - | [9] |

| PGC-1α | White Adipose Tissue | SREBP-1c KO | Caloric Restriction | Abolished CR-induced upregulation | - | [6] |

Key Signaling Pathways and Experimental Workflows

Insulin Signaling to ADD1/SREBP-1c

Insulin is a potent activator of ADD1/SREBP-1c. The signaling cascade proceeds through the PI3K-Akt pathway, which then activates mTORC1, leading to the processing and activation of SREBP-1c.[10]

References

- 1. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 2. Measurement of Liver Triglyceride Content [en.bio-protocol.org]

- 3. healthsciences.usask.ca [healthsciences.usask.ca]

- 4. Adipokinome Signatures in Obese Mouse Models Reflect Adipose Tissue Health and Are Associated with Serum Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liver-Specific Expression of Transcriptionally Active SREBP-1c Is Associated with Fatty Liver and Increased Visceral Fat Mass | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. The Scap/SREBP Pathway Is Essential for Developing Diabetic Fatty Liver and Carbohydrate-Induced Hypertriglyceridemia in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deletion of hepatic carbohydrate response element binding protein (ChREBP) impairs glucose homeostasis and hepatic insulin sensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ADD1 Gene Variants in the Predisposition to Essential Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Essential hypertension is a complex, multifactorial disorder with a significant genetic component. This technical guide provides an in-depth analysis of the role of variants in the alpha-adducin 1 gene (ADD1) in the pathophysiology of essential hypertension. We focus on the Gly460Trp (rs4961) polymorphism, its molecular consequences on renal sodium transport, and its clinical implications for hypertension risk and pharmacogenomics. This document synthesizes quantitative data from numerous studies, details common experimental protocols for genotyping, and visually represents the key signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Adducin Hypothesis of Hypertension

Adducin is a cytoskeletal heterodimeric protein, composed of α, β, and γ subunits, which plays a crucial role in regulating the actin cytoskeleton. The α-subunit, encoded by the ADD1 gene, is of particular interest in the context of blood pressure regulation. The "adducin hypothesis" of hypertension posits that genetic variations in ADD1 can lead to altered renal sodium handling, a key determinant of blood pressure.[1] Specifically, certain variants are thought to enhance tubular sodium reabsorption, leading to volume expansion and a salt-sensitive form of hypertension.[1][2]

The most extensively studied variant is a single nucleotide polymorphism (SNP) resulting in a glycine (B1666218) to tryptophan substitution at codon 460 (Gly460Trp or G460W).[3] This variant has been the subject of numerous genetic association studies, with findings often varying across different ethnic populations.[4][5] This guide will delve into the molecular mechanisms underlying this association and present the accumulated evidence.

Quantitative Data Synthesis

The association between the ADD1 Gly460Trp polymorphism and essential hypertension has been investigated in various populations. The results, however, have been inconsistent. Below is a summary of findings from several key studies and meta-analyses.

Table 1: Association of ADD1 Gly460Trp (Trp Allele) with Essential Hypertension

| Study/Meta-Analysis & Population | Sample Size (Cases/Controls) | Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Finding |

| Sousa et al. (2017) - Madeira Island (Caucasian)[3][6][7] | 817 / 797 | 2.548 (recessive model) | 1.159 - 5.601 | The Trp/Trp genotype is significantly and independently associated with an increased risk of essential hypertension.[3][6][7] |

| Meta-Analysis (2015) - Asians[4][5] | 5071 / 6921 | 1.196 (recessive model) | 1.009 - 1.418 | The T allele (Trp) is associated with an increased risk of essential hypertension in Asian populations.[4][5] |

| Meta-Analysis (2015) - Caucasians[4] | - | Not Significant | - | No statistically significant association was observed in Caucasians in this meta-analysis.[4] |

| Meta-Analysis (2015) - Blacks[4] | - | Not Significant | - | No statistically significant association was observed in Black populations in this meta-analysis.[4] |

| Indian Population Study (2010)[8] | 432 / 461 | Not Significant | - | No significant association was found in a South Indian Tamil population.[8] |

Table 2: Genotype and Allele Frequencies of ADD1 Gly460Trp

| Population | Condition | Gly/Gly (%) | Gly/Trp (%) | Trp/Trp (%) | Trp Allele Frequency |

| Madeira Island (Sousa et al., 2017)[6] | Hypertensive | 70.1 | 26.8 | 3.1 | 0.165 |

| Normotensive | 71.8 | 27.0 | 1.2 | 0.147 | |

| Ukrainian (2021)[9] | Hypertensive | 75.8 | 21.7 | 2.5 | 0.13 |

| Normotensive | 87.5 | 11.6 | 0.9 | 0.07 |

Table 3: Influence of ADD1 Gly460Trp on Blood Pressure Response to Diuretics

| Study/Meta-Analysis | Drug | Finding |

| Meta-Analysis (Kim et al.)[10] | Hydrochlorothiazide (B1673439) | A significant association was found between the ADD1 genotype and blood pressure change. The Gly/Gly vs. Gly/Trp and Gly/Gly vs. Trp/Trp comparisons showed significant differences in treatment response.[10] |

| Ukrainian Study (2021)[9] | Hydrochlorothiazide | The antihypertensive effect was two times greater in patients with GT and TT genotypes compared to GG carriers.[9] |

| Ukrainian Study (2021)[9] | Indapamide | The hypotensive efficacy was almost three times higher in patients carrying the T allele.[9] |

| Review (Bianchi et al., 2005)[1] | Diuretics | Four out of five reviewed studies showed a selective beneficial effect of diuretics in carriers of the mutated ADD1 allele.[1] |

Molecular Mechanism of ADD1 in Hypertension

The Gly460Trp variant of α-adducin is believed to exert its pro-hypertensive effects by altering renal sodium transport at a molecular level. The proposed mechanism centers on the interaction between adducin and the Na+/K+-ATPase pump in the basolateral membrane of renal tubular cells.

The Trp variant of α-adducin appears to enhance the stability of the actin-spectrin network and its interaction with the Na+/K+-ATPase.[11][12] This altered interaction is thought to reduce the constitutive endocytosis (internalization) of Na+/K+-ATPase units from the cell membrane.[11][13][14] A lower rate of endocytosis leads to a higher number of active Na+/K+-ATPase pumps on the cell surface. This, in turn, increases the overall capacity for sodium reabsorption from the tubular fluid back into the bloodstream, contributing to salt sensitivity and elevated blood pressure.[1][2][11]

Experimental Protocols

Genotyping the ADD1 Gly460Trp (rs4961) polymorphism is a standard procedure in molecular genetics. The two most common methods are Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) and TaqMan SNP Genotyping Assays.

Subject Recruitment and DNA Extraction

-

Patient Cohort: Recruit hypertensive cases and normotensive controls. Essential hypertension is typically defined as systolic blood pressure ≥ 140 mmHg and/or diastolic blood pressure ≥ 90 mmHg, or use of antihypertensive medication. Controls should have blood pressure well within the normal range.

-

Informed Consent: Obtain written informed consent from all participants in accordance with the Declaration of Helsinki.[6]

-

Sample Collection: Collect peripheral blood samples (typically 3-5 mL) in EDTA-containing tubes.

-

DNA Extraction: Isolate genomic DNA from whole blood using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.[3] The quality and quantity of the extracted DNA should be assessed using spectrophotometry (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

Genotyping via TaqMan SNP Assay (Allelic Discrimination)

This is a real-time PCR-based method that uses fluorescently labeled probes to differentiate between alleles.

-

Assay Components:

-

Genomic DNA (normalized to 10-20 ng/µL).[15]

-

TaqMan Genotyping Master Mix (contains DNA polymerase, dNTPs, and buffer).[16]

-

ADD1 Gly460Trp (rs4961) specific TaqMan SNP Genotyping Assay, which includes:

-

Forward and reverse primers.

-

Two allele-specific MGB probes: one for the Gly (G) allele labeled with VIC® dye and one for the Trp (T) allele labeled with FAM™ dye.[16]

-

-

-

Reaction Setup:

-

Prepare a reaction mix containing the TaqMan Master Mix and the specific genotyping assay.

-

Dispense the reaction mix into a 96- or 384-well PCR plate.

-

Add the normalized genomic DNA samples to the respective wells. Include no-template controls (NTCs) and positive controls for each genotype (GG, GT, TT).

-

-

Real-Time PCR Amplification and Detection:

-

Data Analysis:

-

After the PCR run, the instrument software measures the endpoint fluorescence of the VIC and FAM dyes for each sample.

-

The software plots these values on an allelic discrimination plot, automatically clustering the samples into three groups corresponding to the three genotypes (Homozygous Allele 1, Homozygous Allele 2, and Heterozygous).

-

Genotyping via PCR-RFLP

This method involves amplifying the DNA region containing the SNP, followed by digestion with a restriction enzyme that cuts at one of the allele sequences.

-

PCR Amplification:

-

Primers: Design primers to amplify a fragment of the ADD1 gene containing the Gly460Trp polymorphism.

-

PCR Reaction: Set up a PCR reaction with genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

Thermal Cycling: Perform PCR amplification using a standard thermal cycler.

-

-

Restriction Enzyme Digestion:

-

The Gly460Trp (G>T) polymorphism creates or abolishes a restriction site for a specific enzyme. For example, the enzyme RsaI can be used.

-

Incubate the PCR product with the chosen restriction enzyme according to the manufacturer's instructions.

-

-

Gel Electrophoresis:

-

Separate the digested DNA fragments on an agarose or polyacrylamide gel.[18][19]

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide).

-

-

Genotype Determination:

-

Homozygous Gly/Gly (GG): Will show a specific banding pattern (e.g., one uncut band).

-

Homozygous Trp/Trp (TT): Will show a different pattern (e.g., two smaller cut bands).

-

Heterozygous Gly/Trp (GT): Will show a combination of both patterns (e.g., three bands: one uncut and two cut).

-

Logical Framework and Clinical Implications

The research on ADD1 variants provides a logical framework for understanding a subset of essential hypertension cases and has significant implications for drug development and personalized medicine.

Implications for Drug Development:

-

Targeted Therapies: The signaling pathway involving adducin and the Na+/K+-ATPase presents potential targets for novel antihypertensive drugs. Modulating the adducin-ATPase interaction or the downstream effects on sodium transport could offer a new therapeutic avenue.

-